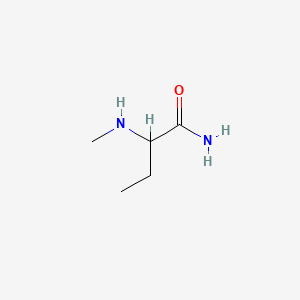

2-(Methylamino)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAZZDOUYHGNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Methylamino)butanamide

Executive Summary

2-(Methylamino)butanamide (CAS: 51891-22-9 for free base; related HCl salt CAS: 2682097-15-8) is a pivotal

This guide details a robust laboratory-scale synthesis via the nucleophilic substitution of

Part 1: Chemical Identity and Properties

Structural Specifications

The molecule consists of a butanamide backbone substituted at the C2 position with a secondary methylamino group.[2]

| Property | Data | Source/Note |

| IUPAC Name | 2-(Methylamino)butanamide | PubChem [1] |

| Molecular Formula | ||

| Molecular Weight | 116.16 g/mol | |

| CAS Number | 51891-22-9 (Free base) | PubChem [1] |

| Chiral Center | C2 (S- and R- enantiomers) | |

| pKa (Predicted) | ~8.0 (Amine), ~15 (Amide) | Based on |

| LogP | -0.3 | Hydrophilic/Water Soluble [1] |

| H-Bond Donors | 2 | |

| H-Bond Acceptors | 2 |

Solubility Profile

-

High Solubility: Water, Methanol, Ethanol, dilute aqueous acid.[2]

-

Moderate Solubility: Dichloromethane (DCM), THF.[2]

-

Low Solubility: Diethyl ether, Hexanes.[2]

-

Implication: The hydrophilicity (LogP -0.3) necessitates an extraction strategy involving "salting out" or the use of chlorinated solvents during workup.[2]

Part 2: Synthesis Protocol (Nucleophilic Substitution)

Strategic Selection

While the Strecker synthesis (Propanal + Methylamine + HCN) is common industrially, it poses severe safety risks (cyanide toxicity) and requires rigorous waste management.[2] For research and development (R&D) settings, the Nucleophilic Substitution of

Reaction Scheme

The synthesis proceeds via the

Figure 1: Reaction pathway for the synthesis of 2-(methylamino)butanamide via SN2 substitution.

Detailed Methodology

Scale: 10 mmol basis.

Reagents:

-

2-Bromobutanamide (1.66 g, 10 mmol)

-

Methylamine (40% aq.[2] solution, 3.8 mL, ~50 mmol) – Excess required to scavenge HBr.

-

Tetrahydrofuran (THF) (10 mL)

-

Dichloromethane (DCM) (for extraction)

-

Sodium Sulfate (

) (drying agent)

Step-by-Step Protocol:

-

Preparation (0 min): Dissolve 2-bromobutanamide (1.66 g) in THF (10 mL) in a 50 mL round-bottom flask. Cool the solution to 0°C using an ice bath. Causality: Cooling minimizes the risk of elimination side reactions (dehydrohalogenation) to form crotonamides.

-

Addition (15 min): Add the aqueous methylamine solution dropwise over 15 minutes. Ensure the internal temperature remains <5°C.

-

Reaction (4 hours): Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM; stain with Ninhydrin).[2] The starting bromide is UV active; the product will stain purple/brown.[2]

-

Concentration: Remove THF under reduced pressure (rotary evaporator). The residue will be an aqueous slurry containing the product and methylammonium bromide salts.[2]

-

Basification: Add 5 mL of saturated

or 1M NaOH to ensure the amine is in the free base form (pH > 10). -

Extraction: Extract the aqueous layer with DCM (

mL). Note: Due to high water solubility, multiple extractions are critical. -

Drying & Isolation: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo to yield the crude oil.

Purification (The "Self-Validating" Step)

The crude product may contain traces of unreacted methylamine or elimination byproducts.

-

Recrystallization (if solid): Dissolve in minimal hot ethyl acetate and add hexanes until turbid. Cool to 4°C.[2]

-

Salt Formation (Recommended): Dissolve the crude oil in ethanol.[2] Add 1.1 equivalents of HCl (in dioxane or ether).[2] The hydrochloride salt precipitates readily, offering a superior method for isolation and long-term storage.[2]

Part 3: Workup and Isolation Logic

The following flowchart illustrates the critical decision points in the workup to ensure high recovery of this hydrophilic amine.

Figure 2: Isolation workflow emphasizing pH control for maximum recovery.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)

-

NMR (400 MHz,

-

Interpretation: The singlet at 2.65 ppm is diagnostic for the N-methyl group.[2] The triplet at 3.80 ppm confirms the substitution at the alpha position.[2]

Mass Spectrometry[2]

Part 5: Applications & Safety[5][6]

Pharmaceutical Relevance

2-(Methylamino)butanamide serves as a structural analog to the side chain of Levetiracetam and Brivaracetam . While those drugs are pyrrolidone derivatives, the open-chain

Safety Hazards (GHS)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

Handling: All synthesis steps involving methylamine must be performed in a fume hood. Methylamine is a volatile, fishy-smelling gas/liquid that is corrosive.[2]

References

-

National Center for Biotechnology Information.[2] (2025).[2][3][4][5] PubChem Compound Summary for CID 51891229, 2-(Methylamino)butanamide. Retrieved from [Link]

-

National Center for Biotechnology Information.[2] (2025).[2][3][4][5] PubChem Compound Summary for CID 97778, 2-Methylbutanamide. Retrieved from [Link]

-

Maulide, N., et al. (2023).[2][6] Alpha-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. Retrieved from [Link]

Sources

- 1. mjs.um.edu.my [mjs.um.edu.my]

- 2. 2-Methylbutanamide | C5H11NO | CID 97778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-(Methylamino)butanamide hydrochloride | C5H13ClN2O | CID 155487152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Methylamino)butanoic acid | C5H11NO2 | CID 9942136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

"2-(Methylamino)butanamide" CAS number

An In-depth Technical Guide to 2-(Methylamino)butanamide

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)butanamide, a simple N-methylated alpha-amino amide. Due to the limited specific data available in peer-reviewed literature for this exact molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates known identifiers and physicochemical properties, proposes a chemically sound synthetic pathway with a detailed experimental protocol, and discusses potential applications based on the established biological activities of the broader alpha-amino amide chemical class. Furthermore, this guide outlines a standard workflow for the structural characterization and safe handling of this compound, aiming to provide a robust starting point for future research and development.

Chemical Identity and Physicochemical Properties

2-(Methylamino)butanamide is a chiral alpha-amino acid derivative. The presence of a stereocenter at the alpha-carbon and a secondary amine introduces structural complexity that can be crucial for stereoselective interactions in a biological context. The compound is most commonly available as a racemic mixture or as its hydrochloride salts. The key identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of 2-(Methylamino)butanamide and its Salts

| Property | 2-(Methylamino)butanamide (Free Base) | (S)-2-(Methylamino)butanamide HCl | 2-(Methylamino)butanamide HCl (Isomerism unspecified) |

| CAS Number | 1218229-30-1[1] | 2682097-15-8 | 1420659-67-1 |

| Molecular Formula | C₅H₁₂N₂O[1] | C₅H₁₃ClN₂O | C₅H₁₃ClN₂O |

| Molecular Weight | 116.16 g/mol [1] | 152.62 g/mol | 152.62 g/mol |

| IUPAC Name | 2-(methylamino)butanamide[1] | (2S)-2-(methylamino)butanamide;hydrochloride | 2-(methylamino)butanamide hydrochloride |

| SMILES | CCC(C(=O)N)NC[1] | CCC(N)=O.[H]Cl | CCC(NC)C(N)=O.[H]Cl |

| InChIKey | BKAZZDOUYHGNDR-UHFFFAOYSA-N[1] | N/A | N/A |

| Computed XLogP3 | -0.3[1] | N/A | N/A |

| Topological Polar Surface Area | 55.1 Ų[1] | N/A | N/A |

| Hydrogen Bond Donor Count | 2[1] | N/A | N/A |

| Hydrogen Bond Acceptor Count | 2[1] | N/A | N/A |

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of 2-(Methylamino)butanamide is scarce, a plausible and efficient route can be designed based on well-established methodologies for the synthesis of N-alkylated amino amides from their corresponding amino acids.[2] The proposed pathway involves a three-step sequence starting from the commercially available N-Boc-2-aminobutanoic acid:

-

Amide Formation: Coupling of the N-protected amino acid with ammonia.

-

N-Methylation: Introduction of the methyl group onto the protected amine.

-

Deprotection: Removal of the Boc protecting group to yield the final product.

This approach is chosen for its high efficiency and the stability of the intermediates. The use of a Boc protecting group is standard in peptide chemistry as it is stable under many reaction conditions but can be removed under mild acidic conditions.

Caption: A proposed three-step synthesis workflow for 2-(methylamino)butanamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl (1-amino-1-oxobutan-2-yl)carbamate (N-Boc-2-aminobutanamide)

-

To a solution of N-Boc-2-aminobutanoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of ammonia in dioxane (e.g., 0.5 M, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Causality: EDC/HOBt is a standard and efficient coupling system for amide bond formation, minimizing side reactions and racemization. The aqueous workup removes unreacted reagents and byproducts.

Step 2: Synthesis of tert-butyl (1-amino-1-oxobutan-2-yl)(methyl)carbamate (N-Boc-2-(methylamino)butanamide)

-

To a solution of N-Boc-2-aminobutanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add methyl iodide (MeI) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

Causality: NaH is a strong base that deprotonates the carbamate nitrogen, forming a nucleophile that readily reacts with the electrophilic methyl iodide. An inert atmosphere is crucial to prevent NaH from reacting with atmospheric moisture.

Step 3: Synthesis of 2-(Methylamino)butanamide (Deprotection)

-

Dissolve the N-Boc-2-(methylamino)butanamide (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

-

For the free base, the residue can be dissolved in a minimal amount of water and basified with a suitable base (e.g., NaHCO₃ or Amberlite resin) followed by extraction with an organic solvent.

Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, releasing the free amine. The use of HCl in dioxane provides the product as its hydrochloride salt, which is often more stable and easier to handle than the free base.

Potential Applications and Future Research Directions

While no specific applications for 2-(Methylamino)butanamide have been documented, the alpha-amino amide scaffold is a well-recognized pharmacophore in drug discovery.

-

Building Block for Bioactive Molecules: Simple chiral amines and amides are crucial precursors for a wide range of pharmaceuticals.[3] This compound could serve as a valuable building block in the synthesis of more complex molecules, including peptide mimics and small molecule inhibitors. A recent patent application mentions the use of crude 2-(methylamino)butanamide as an intermediate in the synthesis of RAS inhibitors, highlighting its potential utility in creating complex, biologically active compounds.

-

Neuropathic Pain: The α-aminoamide family of compounds has been investigated as sodium ion channel blockers with analgesic effects in neuropathic pain models.[4] Further research could explore if 2-(Methylamino)butanamide or its derivatives exhibit similar properties.

-

Anticancer and Antimicrobial Agents: Numerous α-amino amide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[5] Additionally, amphiphilic derivatives of α-amino acids are known to possess antimicrobial properties. These areas represent potential avenues for future investigation of derivatives of 2-(Methylamino)butanamide.

Caption: A standard workflow for the characterization of synthesized 2-(methylamino)butanamide.

Safety and Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

Recommended Handling Procedures:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.

References

- Rivier, J. et al. (1977). Synthesis of N-substituted peptide amides. Google Patents. US4569967A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97778, 2-Methylbutanamide. PubChem. Retrieved February 1, 2026, from [Link].

-

ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51072179, 2-(Methylamino)butanamide. PubChem. Retrieved February 1, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22954661, 2-(Methylamino)butanal. PubChem. Retrieved February 1, 2026, from [Link].

-

Mishra, V. K., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 687428. Available at: [Link]

-

Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8879–8882. Available at: [Link]

-

Pandey, J., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(10), 1184. Available at: [Link]

- Genentech, Inc. (2024). Condensed macrocyclic compounds as ras inhibitors. Google Patents. WO2024211663A1.

-

Tsvetkova, S., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(1), 163-172. Available at: [Link]

-

Aurelio, L., et al. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(2), 499–504. Available at: [Link]

-

Zhang, L., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. Molecules, 21(7), 793. Available at: [Link]

Sources

- 1. 2-(Methylamino)butanamide | C5H12N2O | CID 51072179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations | MDPI [mdpi.com]

- 3. 2-[1-(2-Fluorophenyl)ethyl-methylamino]butanamide | C13H19FN2O | CID 62985920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methylamino)butanamide Derivatives and Analogs

This guide provides a comprehensive technical overview of 2-(methylamino)butanamide derivatives and analogs, a class of compounds with significant potential in medicinal chemistry and drug development. We will explore their synthesis, chemical properties, biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The 2-Aminobutanamide Scaffold

The core structure, 2-aminobutanamide, is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. Its derivatives, particularly those with N-alkylation such as the 2-(methylamino)butanamide series, are of growing interest. The chirality at the C2 position and the potential for diverse substitutions on the amine and amide nitrogens, as well as on the ethyl side chain, provide a rich scaffold for generating molecular diversity and tuning pharmacological properties.

The (S)-enantiomer of 2-aminobutanamide hydrochloride is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1] This highlights the therapeutic relevance of this chemical class and motivates further exploration of its derivatives.

Synthetic Strategies

The synthesis of 2-(methylamino)butanamide and its analogs can be approached through several established chemical transformations. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

Synthesis of the 2-Aminobutanamide Core

A common starting point is 2-aminobutyric acid. One patented method involves the chlorination of 2-aminobutyric acid with bis(trichloromethyl)carbonate to form an intermediate, 4-ethyl-2,5-oxazolidinedione, which is then subjected to ammonolysis to yield 2-aminobutanamide.[2] This method is highlighted for its mild reaction conditions and high yield.[2]

Another approach starts from butyric acid, which undergoes bromination, esterification, and then ammonification to produce 2-aminobutanamide.[1][3] However, this method can require high pressure for the amination step.[1][3]

The following diagram illustrates a generalized synthetic pathway starting from 2-aminobutyric acid.

Caption: Generalized synthesis of the 2-aminobutanamide core.

N-Methylation and Derivatization

Once the 2-aminobutanamide core is obtained, N-alkylation can be achieved through various methods. Reductive amination is a common and effective strategy. For the synthesis of 2-(methylamino)butanamide, this would involve the reaction of 2-aminobutanamide with formaldehyde in the presence of a reducing agent like sodium borohydride.

Alternatively, direct N-methylation of amides can be performed using methylating agents.[4][5] Recent advancements have focused on developing monoselective N-methylation techniques to avoid over-methylation.[4] Quaternary ammonium salts have been explored as solid methylating agents for this purpose.[4][5] Enzymatic methods for N-methylation are also emerging, offering high specificity.[6][7]

Further diversification can be achieved by introducing substituents on the butanamide backbone or by varying the N-alkyl group. The synthesis of chiral derivatives is of particular importance, and methods like enantioselective carbene insertion into the amide N-H bond are being developed to this end.[8][9]

Physicochemical Properties and Structural Analysis

The physicochemical properties of 2-(methylamino)butanamide derivatives, such as lipophilicity, polarity, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are highly dependent on the nature and position of the substituents.

Table 1: Computed Properties of 2-(Methylamino)butanamide

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | PubChem[10] |

| XLogP3 | -0.3 | PubChem[10] |

| Hydrogen Bond Donors | 2 | PubChem[10] |

| Hydrogen Bond Acceptors | 2 | PubChem[10] |

| Rotatable Bond Count | 3 | PubChem[10] |

The crystal structure of (R)-2-aminobutanamide hydrochloride has been determined, revealing a zig-zag conformation of the carbon chain.[11] The protonated amino group forms hydrogen bonds with chloride ions and the adjacent amide group.[11] Such structural insights are invaluable for understanding intermolecular interactions and for rational drug design.

Structure-Activity Relationships (SAR)

The biological activity of 2-(methylamino)butanamide analogs is intricately linked to their three-dimensional structure and the electronic properties of their functional groups. While specific SAR studies on 2-(methylamino)butanamide derivatives are not extensively published, we can infer potential relationships from related compound classes.

For instance, in a series of N-alkylated 2-aminotetralins, which are central dopamine receptor agonists, the size of the N-alkyl group was found to be a critical determinant of activity.[12] An n-propyl group was optimal, suggesting that the N-substituent must fit into a specific receptor pocket.[12] Similar steric constraints are likely to be important for 2-(methylamino)butanamide derivatives.

The following diagram illustrates key points for SAR exploration:

Caption: Key structural modification points for SAR studies.

Potential Biological Activities and Therapeutic Applications

While the specific biological targets of 2-(methylamino)butanamide derivatives are not yet fully elucidated, the structural similarity to neurotransmitters and other bioactive molecules suggests potential applications in neuroscience and other therapeutic areas.

The N-methylamino pharmacophore is present in numerous FDA-approved drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and analgesic effects.[13] This suggests that derivatives of 2-(methylamino)butanamide could interact with a range of biological targets, such as G-protein coupled receptors or ion channels.

Furthermore, the general class of chiral amides is prevalent in natural products, pharmaceuticals, and agrochemicals, underscoring the importance of this structural motif in biological systems.[9][14]

Experimental Protocols

General Protocol for N-Methylation of 2-Aminobutanamide via Reductive Amination

Materials:

-

2-Aminobutanamide hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 2-aminobutanamide hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add aqueous formaldehyde (1.2 eq) and stir for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(methylamino)butanamide.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds, including the presence of the N-methyl group and the integrity of the butanamide backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final products.

-

Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Future Directions and Conclusion

The field of 2-(methylamino)butanamide derivatives and analogs is ripe for exploration. Future research should focus on:

-

Broadening the chemical space: Synthesizing a wider range of derivatives with diverse substituents to build a comprehensive SAR profile.

-

Elucidating biological targets: Employing screening assays and chemical biology approaches to identify the specific molecular targets and mechanisms of action.

-

Investigating therapeutic potential: Evaluating promising compounds in relevant disease models, particularly in the area of central nervous system disorders.

References

- Google Patents. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride (Patent No. CN101684078B).

- Google Patents. (n.d.). Synthesis method of S-2-aminobutanamide hydrochloride (Patent No. CN103012190A).

- Google Patents. (n.d.). Chemical synthesis method for of 2-amino-butanamide hydrochloride (Patent No. CN101684078A).

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Heckmann, C. M., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate. Retrieved from [Link]

-

Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2022). Nature Communications. Retrieved from [Link]

-

Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2022). Nature Communications. Retrieved from [Link]

-

Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines. (2021). ChemRxiv. Retrieved from [Link]

-

Horn, A. S., et al. (1982). N-Alkylated 2-aminotetralins: Central Dopamine-Receptor Stimulating Activity. PubMed. Retrieved from [Link]

-

The crystal structure of (R)-2-aminobutanamide hydrochloride, C4H11ClN2O. (2023). ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-2-(Methylamino)butanamide. Retrieved from [Link]

-

The crystal structure of 2-aminobutanamide hydrochloride, C4H11ClN2O. (2023). ResearchGate. Retrieved from [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. Retrieved from [Link]

-

Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Ghosez, L., et al. (1992). Chiral Amides in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

-

Structure-activity Analysis of Anandamide Analogs: Relationship to a Cannabinoid Pharmacophore. (1995). PubMed. Retrieved from [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. Retrieved from [Link]

-

A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2023). MDPI. Retrieved from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Semantic Scholar. Retrieved from [Link]

-

A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure. (1991). PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Methylamino)butanamide. PubChem. Retrieved from [Link]

Sources

- 1. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 2. CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 3. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(Methylamino)butanamide | C5H12N2O | CID 51072179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to Mass Spectrometry Analysis of Small Peptide Fragments

Introduction: The Significance of Small Peptide Analysis

Small peptides, chains of amino acids, are at the forefront of biomedical research and drug development. Their roles as signaling molecules, biomarkers, and therapeutic agents necessitate precise and sensitive analytical methods for their characterization and quantification. Mass spectrometry (MS) has emerged as the cornerstone technology for peptide analysis, offering unparalleled specificity, sensitivity, and speed.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of small peptide fragments. We will delve into the critical stages of the workflow, from sample preparation to data interpretation, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.

I. The Foundation: Meticulous Sample Preparation

The quality of mass spectrometry data is intrinsically linked to the purity of the sample.[1] Therefore, meticulous sample preparation is paramount. The primary goals are to extract the peptides of interest, remove interfering substances, and concentrate the sample for optimal analysis.

A. Protein Extraction and Enzymatic Digestion

For peptides derived from proteins (a "bottom-up" proteomics approach), the initial steps involve cell lysis and protein extraction.[3][4] It is crucial to select a lysis buffer that efficiently solubilizes proteins while being compatible with downstream enzymatic digestion and MS analysis. Detergents, often used for cell lysis, must be removed as they can suppress ionization and contaminate the instrument.[3][5]

Following extraction, proteins are typically denatured, reduced, and alkylated to unfold the protein and make it accessible to proteolytic enzymes. Trypsin is the most commonly used enzyme as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.

B. Peptide Cleanup: The Role of Solid-Phase Extraction (SPE)

Crude peptide samples often contain salts, detergents, and other contaminants that can interfere with MS analysis.[3][6] Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration.[6][7][8] Reversed-phase SPE (RP-SPE) is particularly effective for peptides, which are retained on a hydrophobic stationary phase while polar contaminants are washed away. The peptides are then eluted with a solvent of higher organic content.[9]

Protocol 1: Generic Solid-Phase Extraction (SPE) for Peptide Cleanup [6][7]

-

Sorbent Conditioning: Condition the SPE cartridge (e.g., C18) with a high organic solvent (e.g., 100% acetonitrile).

-

Equilibration: Equilibrate the cartridge with an aqueous, low organic solvent (e.g., 0.1% trifluoroacetic acid in water).

-

Sample Loading: Load the acidified peptide sample onto the cartridge.

-

Washing: Wash the cartridge with the equilibration buffer to remove salts and other polar impurities.

-

Elution: Elute the peptides with a higher concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).[1]

-

Drying: Dry the eluted sample in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried peptides in a solvent compatible with the subsequent MS analysis (e.g., 0.1% formic acid in water).

Causality: The choice of a reversed-phase sorbent allows for the selective retention of peptides based on their hydrophobicity, while the wash steps effectively remove hydrophilic contaminants. The final elution with a high organic solvent disrupts the hydrophobic interactions, releasing the purified peptides.

C. Peptide Quantification

Accurate quantification of the peptide sample before MS analysis is crucial to ensure optimal loading onto the LC column and to enable comparative studies.[4][10] Several methods are available, including UV spectrophotometry at 280 nm and colorimetric assays. However, for complex mixtures, fluorometric peptide assays often provide better accuracy.[10]

II. Generating Ions: Ionization Techniques

Once the sample is prepared, the peptides must be ionized to be analyzed by the mass spectrometer. The two most common "soft" ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[11][12]

A. Electrospray Ionization (ESI)

ESI is a technique that generates gaseous ions from a liquid solution.[13] It is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex peptide mixtures.[14] In ESI, a high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[13] A key characteristic of ESI is the production of multiply charged ions, which extends the mass-to-charge (m/z) range of the mass analyzer.[13][15]

Causality: The formation of multiply charged ions in ESI is advantageous as it brings larger peptides into the m/z range of most mass analyzers. The degree of multiple charging can be influenced by the pH of the solution; acidic conditions promote protonation and higher charge states.[11]

B. Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a solid-state ionization technique where the peptide sample is co-crystallized with a matrix compound on a target plate.[16] A pulsed laser is fired at the crystals, causing the matrix to absorb the laser energy and desorb, carrying the peptide molecules into the gas phase and ionizing them. MALDI typically produces singly charged ions ([M+H]+).[16] It is known for its high sensitivity and tolerance to salts and buffers.[16]

Causality: The matrix plays a crucial role in MALDI by absorbing the laser energy and preventing the direct fragmentation of the fragile peptide molecules. The choice of matrix is critical and depends on the properties of the peptides being analyzed.

III. Separating Ions: Mass Analyzers

The mass analyzer is the heart of the mass spectrometer, responsible for separating the ions based on their m/z ratio. Several types of mass analyzers are commonly used for peptide analysis, each with its own strengths.

A. Time-of-Flight (TOF)

A TOF analyzer measures the time it takes for an ion to travel a fixed distance after being accelerated by an electric field.[17] Lighter ions travel faster and reach the detector first.[18] TOF analyzers are known for their high speed, sensitivity, and theoretically unlimited mass range.[18][19]

B. Orbitrap

The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central electrode.[20][21] The frequency of this motion is directly related to the m/z of the ion. Orbitrap instruments are renowned for their exceptional mass accuracy and resolution, which is crucial for distinguishing between peptides with very similar masses.[20][22][23]

C. Quadrupole

A quadrupole mass analyzer consists of four parallel rods to which a combination of radiofrequency (RF) and direct current (DC) voltages are applied.[24] This creates an electric field that allows only ions of a specific m/z to pass through to the detector. Quadrupoles are often used as mass filters in tandem mass spectrometry.[21][24]

D. Hybrid Instruments

Modern mass spectrometers often combine different types of mass analyzers to leverage their individual strengths.[21] For example, a Quadrupole-Time-of-Flight (Q-TOF) instrument uses a quadrupole to select a specific precursor ion, which is then fragmented, and the resulting fragment ions are analyzed by a high-resolution TOF analyzer.[17] Similarly, a Quadrupole-Orbitrap (Q-Orbitrap) combines the selection capabilities of a quadrupole with the high-resolution and accurate-mass measurements of an Orbitrap.[21][23]

IV. Unveiling the Sequence: Fragmentation Techniques (Tandem MS/MS)

To determine the amino acid sequence of a peptide, tandem mass spectrometry (MS/MS) is employed. In this process, a specific peptide ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The two most common fragmentation methods are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).[25]

A. Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation technique.[26] The selected precursor ions are accelerated and collided with an inert gas (e.g., helium, nitrogen, or argon).[26][27] This collision imparts internal energy to the peptide, causing it to fragment, primarily along the peptide backbone, producing b- and y-type fragment ions.[25]

Causality: The fragmentation pattern in CID is influenced by the peptide's sequence and the collision energy. The resulting spectrum of b- and y-ions can be used to deduce the amino acid sequence.

B. Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor ion.[28][29] This induces fragmentation of the peptide backbone, producing c- and z-type fragment ions.[29][30] A significant advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID.[29]

Causality: ETD is particularly useful for analyzing larger peptides and proteins, as well as those with PTMs. The fragmentation is less dependent on the peptide sequence compared to CID, often resulting in more complete sequence coverage.[30][31]

V. Deciphering the Data: Analysis and Quantification

The final step in the workflow is the analysis of the acquired mass spectra. For peptide identification, the experimental MS/MS spectrum is compared against theoretical spectra generated from a protein sequence database.

For quantitative analysis, the intensity of the peptide signal (peak height or area) is measured.[32] In targeted proteomics, specific peptides are monitored using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) on triple quadrupole or Q-Orbitrap instruments, respectively, providing high sensitivity and specificity for quantification.[21]

VI. Enhancing Performance: Chemical Derivatization

Chemical derivatization can be employed to improve the performance of peptide analysis by mass spectrometry.[33] Derivatization can be used to:

-

Increase Ionization Efficiency: Attaching a permanently charged group (a "fixed charge") to a peptide can enhance its ionization efficiency, leading to stronger signals.[33][34]

-

Direct Fragmentation: Derivatizing specific functional groups can influence the fragmentation pattern, leading to more informative MS/MS spectra.[35][36]

-

Improve Chromatographic Separation: Modifying the polarity of a peptide can improve its retention and separation in reversed-phase liquid chromatography.

For instance, derivatizing the carboxyl groups of peptides with a tertiary or quaternary amine can increase the charge state of the peptide, making it more amenable to ETD fragmentation.[37]

Visualizing the Workflow

Workflow for Mass Spectrometry Analysis of Small Peptides

Caption: Overview of the mass spectrometry workflow for small peptide analysis.

Ionization Techniques Comparison

Caption: Comparison of ESI and MALDI ionization techniques for peptide analysis.

Fragmentation Methods Comparison

Caption: Comparison of CID and ETD fragmentation methods for peptide sequencing.

Conclusion

The mass spectrometric analysis of small peptides is a powerful and versatile tool in modern scientific research and drug development. By understanding the principles and practical considerations of each step in the workflow, from sample preparation to data analysis, researchers can generate high-quality, reliable data. The continued advancements in instrumentation and methodologies promise to further enhance our ability to unravel the complex world of peptides and their biological functions.

References

- Roth, K. D. W., Huang, Z.-H., Sadagopan, N. & Watson, J. T. Charge derivatization of peptides for analysis by mass spectrometry. Journal of Mass Spectrometry31, (1996).

- Zhang, B., Pirmoradian, M., Zubarev, R. A. & Käll, L. Protein Quantitation Using Mass Spectrometry. Methods in Molecular Biology1156, 213–223 (2014).

- Wells, J. M. & McLuckey, S. A. Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology402, 148–185 (2005).

- Metzger, J. W. Analysis of peptide synthesis products by electrospray ionization mass spectrometry. in Methods in Enzymology vol. 289 573–592 (Academic Press, 1997).

- Syka, J. E. P. et al. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences101, 9528–9533 (2004).

-

Choosing the solid-phase extraction media for synthetic peptide clean-up | Biotage. [Link].

-

Electron-transfer dissociation. Wikipedia[Link] (2023).

- Coon, J. J., Ulintz, P. J. & Weintraub, R. A. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols1, (2021).

- Medzihradszky, K. F. & Burlingame, A. L. The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry71, 369–377 (1999).

- Johnson, R. C., Melanson, J. E., Lee, C. J. & Tilley, E. A. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Analytical Chemistry84, 2244–2251 (2012).

-

Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry | Chromatography Today. [Link].

-

Sample preparation for Mass spectrometric analysis. [Link].

- Gevaert, K. et al. On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry35, 1057–1066 (2000).

- Ghesquière, B., Jonckheere, V., Colaert, N., Gevaert, K. & Timmerman, E. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Journal of Proteome Research17, 2999–3004 (2018).

-

Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link].

- Jian, W., Edom, R. W., Weng, N. & Jemal, M. Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass Spectrometry Reviews26, 389–402 (2007).

-

Mass spectrometry-based peptide quantification: applications and limitations. [Link].

- Tsybin, Y. O., Håkansson, P. & Budnik, B. A. Principles of electron capture and transfer dissociation mass spectrometry applied to peptide and protein structure analysis. Chemical Society Reviews40, 3941–3954 (2011).

-

Choosing the Appropriate Solid Phase Extraction Sorbent for Peptide Library Clean Up. [Link].

- Sandoval, W. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides. Current Protocols in Protein Science77, 16.2.1-16.2.11 (2014).

-

Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review[Link].

-

Mass Spectrometry in Peptide and Protein Analysis. Mabion[Link].

- Lu, Y., Tan, S., Xu, W. & Ouyang, Z. Targeted Quantification of Peptides Using Miniature Mass Spectrometry. Journal of Proteome Research19, 2201–2208 (2020).

- Huang, L. et al. Dual track time-of-flight mass spectrometry for peptide quantification with matrix-assisted laser desorption/ionization. Journal of Mass Spectrometry50, 129–134 (2015).

- Derivatization of peptides for improved detection by mass spectrometry. in Amino Acids, Peptides and Proteins vol. 39 123–152 (The Royal Society of Chemistry, 2015).

-

Orbitrap MS shows so many peptides in one go. Wiley Analytical Science[Link] (2020).

-

SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. [Link].

- Guzmán, F., Barberis, S. & Illanes, A. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules23, 2658 (2018).

- Swaney, D. L., McAlister, G. C. & Coon, J. J. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry. Journal of Proteome Research7, 469–476 (2008).

-

A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics[Link].

-

Derivatization of peptides for improved detection by mass spectrometry. ResearchGate[Link].

- MacNeill, R.

-

Time-of-Flight Mass Spectrometry for Proteomics Research | Spectroscopy Online. [Link].

- Clowers, B. H., Dwivedi, P., Steiner, W. E., Hill, H. H. & Bendiak, B. Ion trap/ion mobility/quadrupole/time-of-flight mass spectrometry for peptide mixture analysis. Journal of the American Society for Mass Spectrometry16, 660–669 (2005).

- Chi, A. et al. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Journal of the American Society for Mass Spectrometry18, 2009–2017 (2007).

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts[Link] (2022).

-

Collision-Based Ion-activation and Dissociation. [Link].

-

Quadrupole mass analyzer. Wikipedia[Link] (2024).

-

Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry | Analytical Chemistry. [Link].

-

Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. Journal of Proteome Research[Link].

-

Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution. [Link].

-

Using a Single Quadrupole Mass Spectrometer to Check Peptide Synthesis and Analyze Impurities. [Link].

-

Time-of-flight mass spectrometry. Wikipedia[Link] (2024).

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. massspec.unm.edu [massspec.unm.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biotage.com [biotage.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Analysis of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. Time-of-Flight Mass Spectrometry (TOF MS): speed, sensitivity & resolution | Emissions Analytics — Emissions Analytics [emissionsanalytics.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. apps.thermoscientific.com [apps.thermoscientific.com]

- 24. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 25. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]

- 28. pnas.org [pnas.org]

- 29. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]

- 30. A Statistical Analysis of Peptide Electron Transfer Dissociation Fragmentation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. books.rsc.org [books.rsc.org]

- 34. researchgate.net [researchgate.net]

- 35. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization during "2-(Methylamino)butanamide" synthesis

Ticket #8492: Preventing Racemization in -Methylated -Amino Amide Synthesis

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Chiral Purity Critical)

Introduction

You are encountering a classic but formidable challenge in peptide chemistry. Synthesizing 2-(methylamino)butanamide involves activating an

The Core Problem:

This guide moves beyond standard textbook advice, offering a self-validating protocol using Propylphosphonic Anhydride (T3P) and Oxyma Pure , which are currently the gold standards for suppressing this specific side reaction.

Module 1: The Racemization Mechanism

Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the "Danger Zone"—the formation of the oxazolonium ion.

Pathway Analysis: Oxazolone Formation

Figure 1: The "Danger Zone." The N-methyl group promotes the path to the red Oxazolonium node. Your goal is to accelerate the green path (Amidation) to outcompete the red path.

Module 2: Reagent Selection & Strategy

For

Comparative Efficacy Table

| Reagent System | Risk Level | Mechanism of Action | Recommendation |

| T3P (50% in EtOAc/DMF) | Lowest | Cyclic anhydride formation; fast reaction kinetics; acidic byproducts do not catalyze racemization. | Primary Recommendation |

| COMU / Oxyma Pure | Low | Uronium salt with superior leaving group (Oxyma). Safer than HOBt (non-explosive). | Secondary Option |

| HATU / HOAt | Moderate | 7-azabenzotriazole improves kinetics over HBTU, but basic conditions (DIPEA) pose a risk. | Use only if T3P fails |

| EDC / HOBt | High | Slow activation allows time for oxazolone formation. | Avoid |

| IBCF (Mixed Anhydride) | High | Requires strict -15°C control. Extremely sensitive to base excess. | Avoid |

Module 3: The "Gold Standard" Protocol

This protocol utilizes T3P (Propylphosphonic Anhydride) .[1][2][3][4] T3P is unique because it acts as a scavenger for water and its byproducts are water-soluble, simplifying purification.[1] Crucially, it creates a highly reactive intermediate that reacts with amines faster than it cyclizes.

Protocol: T3P-Mediated Primary Amide Synthesis

Materials:

- -Methyl-2-aminobutyric acid (N-Me-AABA)

-

Ammonium Chloride (

) (Source of ammonia) -

T3P (50% w/w solution in EtOAc or DMF)

-

Base: 2,4,6-Collidine (Preferred) or

-Methylmorpholine (NMM). Avoid DIPEA/TEA if possible. -

Solvent: Ethyl Acetate (EtOAc) or DCM.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of N-Me-AABA and 2.0 eq of

(finely ground) in minimal dry EtOAc (or DMF if solubility is poor). -

Cooling: Cool the reaction mixture to 0 °C in an ice bath. Temperature control is critical to suppress kinetic racemization.

-

Base Addition: Add 3.5 eq of Collidine dropwise.

-

Note: You need enough base to neutralize the HCl from the amino acid (if using HCl salt), release free

from

-

-

Activation: Add 1.2 eq of T3P solution dropwise over 5 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.[5]

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.

-

Wash with water (T3P byproducts are water-soluble).

-

Wash with 0.5 M HCl (removes excess collidine/amine).

-

Wash with sat.[6]

(removes unreacted acid). -

Dry over

and concentrate.

-

Module 4: Troubleshooting & FAQs

Decision Tree for Optimization

Figure 2: Troubleshooting logic flow. Always address Base strength first, then Reagent choice.

Frequently Asked Questions

Q1: Why is my optical rotation lower than the literature value even with T3P?

A: Check your base stoichiometry. Even with T3P, a large excess of base (especially strong bases like TEA) can abstract the

Q2: Can I use aqueous ammonia (

Q3: I see a "double peak" on my HPLC. Is this the racemate?

A: Not necessarily.

Q4: Why not use HOBt?

A: HOBt is classified as a Class 1 explosive in some jurisdictions and is less effective at suppressing racemization for

References

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Peptide Bond Formation.[2]Organic Process Research & Development .

-

[Link]

-

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.

-

[Link]

-

-

Subirós-Funosas, R., et al. (2009).

-

[Link]

-

- Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"2-(Methylamino)butanamide" purification by reverse-phase HPLC

Technical Support Center: 2-(Methylamino)butanamide Purification

Status: Active Ticket ID: RP-HPLC-POLAR-AMINE-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Overview: The "Invisible" & "Unretainable" Challenge

You are attempting to purify 2-(Methylamino)butanamide , a small, highly polar, aliphatic amine. In standard Reverse-Phase HPLC (RP-HPLC), this molecule presents a "perfect storm" of challenges:

-

No Retention: It is hydrophilic and positively charged at neutral/acidic pH, causing it to elute in the void volume (dead time) on standard C18 columns.

-

No Chromophore: It lacks aromatic rings, making it nearly invisible to standard UV detection (254 nm).

-

Peak Tailing: The secondary amine interacts strongly with residual silanols on the silica surface.

This guide moves beyond standard protocols to provide a self-validating purification strategy.

Module 1: Retention Strategy (The "Blow-Through" Issue)

User Question: "I injected the sample on a C18 column, but I only see a solvent front peak. Where is my compound?"

Technical Diagnosis:

Your compound is protonated (

Solution A: Ion-Pairing Chromatography (Recommended for Standard Silica)

Add a perfluorinated acid to the mobile phase. The anionic counter-ion pairs with your cationic amine, forming a neutral, hydrophobic complex that retains on C18.

-

Reagent: Trifluoroacetic acid (TFA) is standard, but for this very small molecule, Heptafluorobutyric acid (HFBA) is superior due to its longer fluorocarbon chain, which provides stronger retention.

-

Concentration: 0.1% (v/v) is standard; increase to 0.2% if retention is still poor.

Solution B: High pH Reverse Phase (Recommended for Hybrid Columns)

If you possess a hybrid-silica column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini), operate at pH 10.5 – 11.0 .

-

Mechanism: At pH > pKa (approx. 9.5–10 for secondary amines), the amine deprotonates to its neutral form, significantly increasing hydrophobicity and retention on C18.

-

Warning: DO NOT attempt this on standard silica columns; they will dissolve above pH 8.0.

Protocol: Gradient Setup (HFBA Method)

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) | High surface area for max interaction. |

| Mobile Phase A | Water + 0.1% HFBA | HFBA provides the hydrophobic "tail" for the amine. |

| Mobile Phase B | Acetonitrile + 0.1% HFBA | ACN has lower UV cutoff than MeOH (critical for detection). |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Gradient | 0% B (Hold 5 min) | Shallow gradient required; compound elutes early. |

Module 2: Detection (The "Invisible Peak" Issue)

User Question: "My chromatogram is flat at 254 nm. Is the column absorbing my sample?"

Technical Diagnosis:

2-(Methylamino)butanamide is an aliphatic amide. It lacks the conjugated

Troubleshooting Matrix: Detection Strategies

| Detector | Settings | Feasibility | Notes |

| UV/Vis | 205–210 nm | High | Amide bonds absorb here (n |

| ELSD/CAD | Nebulizer: 35°C | High | Universal detection. Excellent for non-chromophoric salts. Destructive (cannot recover sample from detector flow). |

| MS (ESI+) | SIM Mode | Medium | Conflict: HFBA and TFA suppress ionization. If using MS, switch to volatile buffers (Ammonium Formate pH 9) or weak ion pairs (Formic Acid) if retention allows. |

Module 3: Peak Shape & Tailing

User Question: "I see a peak, but it tails severely (asymmetry factor > 2.0). How do I fix this?"

Technical Diagnosis:

The secondary amine is interacting with acidic silanol groups (

Corrective Actions:

-

Chaotropic Salts: Add 100 mM Sodium Perchlorate (

) to the mobile phase (Analytical only, not Prep). This swamps the silanols. -

Sacrificial Base: If not using HFBA, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA saturates silanol sites, blocking them from your analyte.

-

Modern Columns: Switch to a "Polar-Embedded" or "Base-Deactivated" column designed specifically to shield silanols.

Module 4: Process Workflow & Visualization

The following diagram illustrates the decision logic for method development and the critical post-purification salt exchange (TFA/HFBA removal).

Caption: Decision tree for column selection and downstream salt removal strategies.

Module 5: Post-Purification (The "TFA/HFBA" Trap)

User Question: "I purified my compound using TFA/HFBA, but my biological assay is failing. Why?"

Technical Diagnosis: You have isolated the trifluoroacetate or heptafluorobutyrate salt of your amine. These counter-ions are cytotoxic and can alter biological readouts. You must exchange the salt.

Protocol: HCl Salt Exchange (Lyophilization Method)

-

Dissolve the dried TFA/HFBA salt fraction in water.

-

Add 0.1 M HCl (approx. 10x molar excess relative to the amine).

-

Freeze and lyophilize (freeze-dry).

-

Repeat 3 times.

Protocol: Solid Phase Extraction (SPE) For faster removal, use a mixed-mode cation exchange cartridge (e.g., Waters PoraPak Rxn CX).

-

Load fraction at low pH (amine binds to resin).

-

Wash with water/methanol (removes TFA/HFBA anions).

-

Elute with Methanol + 5% Ammonia (releases amine as free base).

References

-

Waters Corporation. Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX.Link[6]

-

Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.Link

-

Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (Relevant for general IP-RP mechanisms). Link

-

LCGC International. UV Detection for HPLC—Fundamental Principle, Practical Implications.Link

-

National Institutes of Health (PMC). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.Link

Sources

- 1. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. molnar-institute.com [molnar-institute.com]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)butanamide

Welcome to the technical support center for the synthesis of 2-(Methylamino)butanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this N-methylated amino acid amide. Our approach is rooted in fundamental principles of organic synthesis, providing not just protocols, but the causal reasoning behind them to empower you to troubleshoot effectively.

While specific peer-reviewed synthesis literature for 2-(Methylamino)butanamide is not abundant, the methodologies presented here are based on well-established and robust transformations in peptide and medicinal chemistry. The core synthesis is a two-step process: N-methylation of the parent amino acid followed by amidation of the resulting carboxylic acid.

Section 1: Recommended Synthetic Pathway

The most reliable and controlled method to synthesize 2-(Methylamino)butanamide begins with the commercially available amino acid, 2-aminobutanoic acid. The pathway involves two key transformations:

-

N-Methylation: Introduction of a methyl group onto the primary amine.

-

Amidation: Coupling of the N-methylated intermediate with an ammonia source to form the final amide.

This sequence is generally preferred over initial amidation followed by methylation, as the amide nitrogen is significantly less nucleophilic than the starting primary amine, making subsequent methylation challenging.

Caption: Recommended two-step synthetic workflow.

Section 2: Step 1 - N-Methylation via Reductive Amination

Reductive amination is a mild and highly selective method for N-mono-methylation, minimizing the risk of over-methylation and racemization.[1][2][3] The process involves the formation of an imine intermediate from 2-aminobutanoic acid and formaldehyde, followed by in-situ reduction.

Detailed Protocol: Reductive Amination

-

Dissolution: Dissolve 2-aminobutanoic acid (1.0 eq) in an appropriate aqueous or alcoholic solvent (e.g., Methanol or water).

-

pH Adjustment: Adjust the pH of the solution to be weakly acidic to neutral (pH 6-7) to facilitate imine formation.

-

Aldehyde Addition: Add aqueous formaldehyde (1.0-1.2 eq) dropwise to the solution at room temperature.

-

Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[4][5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup & Isolation: Quench the reaction carefully with an acid (e.g., 1M HCl) to destroy excess reducing agent. Adjust the pH to the isoelectric point of N-methyl-2-aminobutanoic acid to precipitate the product, which can then be isolated by filtration.

Troubleshooting & FAQs: N-Methylation

Q1: My reaction yield is low, or the reaction is incomplete. What went wrong?

-

Answer: Several factors could be at play.

-

Suboptimal pH: Imine formation is pH-dependent. If the solution is too acidic, the amine starting material will be protonated and non-nucleophilic. If too basic, the carbonyl of formaldehyde is less reactive. Ensure the pH is maintained between 6 and 7.

-

Ineffective Reducing Agent: Sodium cyanoborohydride is sensitive to moisture and can degrade over time. Use a fresh bottle or a more robust alternative like NaBH(OAc)₃.[5]

-

Insufficient Reaction Time: While imine formation is often fast, the reduction step can be slower. Ensure the reaction has proceeded for an adequate duration by monitoring via TLC or LC-MS.

-

Q2: I am observing a significant amount of di-methylated product. How can I improve selectivity?

-

Answer: Di-methylation occurs when the product, N-methyl-2-aminobutanoic acid, competes with the starting material and reacts with another equivalent of formaldehyde.

-

Control Stoichiometry: Carefully control the stoichiometry of formaldehyde. Using a slight excess (1.05-1.1 eq) is often sufficient. Avoid large excesses.

-

Slow Addition: Add the formaldehyde solution dropwise to maintain a low instantaneous concentration, favoring reaction with the more nucleophilic primary amine over the secondary amine product.

-

Section 3: Step 2 - Amidation of N-Methyl-2-aminobutanoic Acid

The coupling of N-methylated amino acids presents a unique challenge due to the increased steric hindrance of the secondary amine.[6] Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly epimerization.[7][8][9]

Detailed Protocol: Amidation using HATU

-

Activation: Dissolve N-methyl-2-aminobutanoic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (N₂ or Ar).[6]

-

Pre-activation: Stir the mixture at room temperature for 10-15 minutes to form the activated OAt-ester.

-

Ammonia Addition: Introduce the ammonia source. A solution of ammonia in a compatible solvent (e.g., 0.5 M ammonia in 1,4-dioxane) is a common choice. Add this solution (1.5-2.0 eq) slowly to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS until the starting acid is consumed.

-

Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.[10][11]

Troubleshooting & FAQs: Amidation

Caption: Troubleshooting flowchart for low amidation yield.

Q1: The amidation is slow and gives a poor yield. Why is HATU recommended and what else can I try?

-

Answer: N-methylated amino acids are sterically hindered, which slows down the coupling reaction.

-

Why HATU? HATU is a highly efficient coupling reagent that forms a very reactive OAt-ester, which is particularly effective for coupling hindered substrates. The pyridine nitrogen in the HOAt leaving group can also provide anchimeric assistance, further accelerating the reaction.

-

Alternatives: If HATU is not effective, other high-performance reagents like COMU (which has water-soluble byproducts, simplifying workup) or specialized reagents for hindered couplings like TFFH or BTFFH can be explored.[12][13] Boron-mediated amidations have also shown promise for challenging substrates.[14]

-

Q2: I am concerned about epimerization at the alpha-carbon. How can I minimize this risk?

-

Answer: Epimerization is a critical side reaction in peptide synthesis, proceeding through an oxazolone intermediate.[8]

-

Reagent Choice: Uronium/aminium-based reagents like HATU are generally superior to carbodiimides (e.g., EDC) in suppressing epimerization.[7]

-

Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine. The choice of base is critical.

-

Temperature Control: Perform the activation and coupling at low temperatures (start at 0 °C) and allow the reaction to warm slowly. Avoid excessive heating.

-

Solvent: Aprotic solvents like DMF or CH₂Cl₂ are generally preferred. Using less polar solvents can sometimes further suppress epimerization.[15]

-

Q3: My final product is difficult to purify. What are the best strategies?

-

Answer: Small, polar amides can be challenging to purify.

-

Chromatography: Standard silica gel flash chromatography is the most common method.[11] A gradient elution starting with a non-polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is recommended. Adding a small amount of a volatile base (like triethylamine) to the mobile phase can prevent streaking on the column.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) can be a highly effective method for purification.[10]

-

Ion Exchange: If acidic or basic impurities are present, using a solid-phase extraction (SPE) cartridge, such as an SCX (Strong Cation Exchange) cartridge to bind residual amines, can simplify purification.[16]

-

Section 4: Optimized Reaction Conditions Summary

| Parameter | Step 1: N-Methylation | Step 2: Amidation | Rationale / Key Insight |

| Key Reagents | 2-Aminobutanoic Acid, Formaldehyde, NaBH₃CN | N-Methyl-2-aminobutanoic Acid, HATU, DIPEA, NH₃ | NaBH₃CN is mild and selective for imines.[2] HATU is highly effective for hindered couplings.[6] |

| Stoichiometry (eq) | Acid (1.0), HCHO (1.1), NaBH₃CN (1.5) | Acid (1.0), HATU (1.1), DIPEA (2.5), NH₃ (2.0) | Slight excess of aldehyde drives reaction; excess base in amidation is crucial for activation and scavenging HF. |

| Solvent | Methanol / Water | Anhydrous DMF / NMP | Aqueous/alcoholic solvent for methylation; polar aprotic for amidation to ensure solubility and reactivity. |

| Temperature | 0 °C to RT | 0 °C to RT | Low temperature for reduction and coupling minimizes side reactions; RT allows for reasonable reaction times. |

| Typical Yield | 75-90% | 60-85% | Yields are dependent on precise control of conditions and purity of starting materials. |

| Monitoring | TLC (Ninhydrin stain), LC-MS | TLC (UV/KMnO₄ stain), LC-MS | Ninhydrin is useful for tracking the primary amine starting material in Step 1. |

References

- CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.

- CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.

- CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.

-

Reductive Amination. Chemistry LibreTexts. Available at: [Link]

- CN105198768B - A kind of synthetic method of 2 amino-butanamide. Google Patents.

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. American Chemical Society. Available at: [Link]

-

What is the best technique for amide purification? ResearchGate. Available at: [Link]

-

Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. Available at: [Link]

-